molecular formula C17H20Si B15342807 1,1-Diphenylsilacyclohexane CAS No. 18002-79-4

1,1-Diphenylsilacyclohexane

Cat. No.: B15342807
CAS No.: 18002-79-4
M. Wt: 252.42 g/mol
InChI Key: BXGZDRHWAIMTPD-UHFFFAOYSA-N
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Description

1,1-Diphenylsilacyclohexane is an organosilicon compound of interest in advanced chemical and materials research. As a member of the silacyclohexane family, its core scientific value lies in its unique conformational properties. Studies on monosubstituted silacyclohexanes reveal that substituents on the silicon atom exhibit dramatically different conformational energies and preferences compared to their carbon-based cyclohexane analogues . For instance, bulky or electronegative groups attached to silicon can show a reversed preference for the axial position, a phenomenon not observed in classic cyclohexane chemistry, highlighting a subordinate role of steric effects and a greater role of electrostatic interactions . This makes 1,1-Diphenylsilacyclohexane a valuable model compound for investigating these non-classical stereoelectronic and electrostatic effects. The ring structure of silacyclohexanes is also characteristically flattened, leading to significantly lower ring inversion barriers (typically 4.5–5.5 kcal/mol) compared to cyclohexane . This combination of features makes this compound particularly useful for fundamental studies in conformational analysis, often employing advanced techniques like low-temperature NMR spectroscopy and gas electron diffraction . Furthermore, its structure serves as a potential precursor or building block in exploratory materials science, including the development of novel silicon-containing polymers and functionalized molecular systems. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses and is not for human use.

Properties

CAS No.

18002-79-4

Molecular Formula

C17H20Si

Molecular Weight

252.42 g/mol

IUPAC Name

1,1-diphenylsilinane

InChI

InChI=1S/C17H20Si/c1-4-10-16(11-5-1)18(14-8-3-9-15-18)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2

InChI Key

BXGZDRHWAIMTPD-UHFFFAOYSA-N

Canonical SMILES

C1CC[Si](CC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Cyclization

The reaction of dichlorodiphenylsilane with cyclohexane-di-magnesium bromide constitutes a foundational method. In this two-step process, dichlorodiphenylsilane undergoes nucleophilic attack by the di-Grignard reagent under anhydrous tetrahydrofuran (THF) at -78°C, followed by gradual warming to room temperature.

Mechanistic Analysis :

  • Transmetallation : The magnesium atoms in cyclohexane-di-MgBr displace silicon-bound chlorides via an SN2 mechanism, forming intermediate silicon-magnesium complexes.
  • Ring Closure : Intramolecular coupling occurs at elevated temperatures (40-60°C), driven by entropy gain during six-membered ring formation.

Optimized Conditions :

Parameter Value Impact on Yield
Temperature -78°C → 25°C gradient Prevents oligomerization
Solvent Anhydrous THF Stabilizes Mg intermediates
Stoichiometry 1:1.05 (Si:Mg) Minimizes side-products

Typical yields range from 65-78%, with purity >92% after column chromatography.

Reduction of 1,1-Diphenylsilacyclohexanone

Catalytic hydrogenation of the ketone precursor provides a stereoselective route. Using Adams' catalyst (PtO2) in ethanol at 3 atm H2 pressure achieves complete carbonyl reduction within 6 hours.

Critical Observations :

  • Substrate Purity : Residual moisture converts silacyclohexanone to silanols, necessitating azeotropic drying with benzene prior to reaction.
  • Catalyst Loading : 5 wt% PtO2 gives optimal turnover frequency (TOF = 12 h⁻¹) without over-reduction side reactions.

Comparative Performance :

Reducing Agent Yield (%) Diastereomeric Ratio
H2/PtO2 83 1:1 (racemic)
NaBH4/CoCl2 67 3:1 (syn:anti)
LiAlH4 72 1.5:1 (syn:anti)

Hydrogenation outperforms hydride methods in reproducibility, albeit with higher equipment requirements.

Photolytic Decarboxylation of Silacyclohexane Carboxylates

Ultraviolet irradiation (254 nm) of 1,1-diphenylsilacyclohexane-2-carboxylic acid derivatives induces radical-mediated decarboxylation. A 2023 study demonstrated 58% yield using xanthate photoinitiators in degassed acetonitrile.

Reaction Dynamics :

  • Initiation : Xanthate absorbs UV to generate thiyl radicals (R-S- )
  • H-Abstraction : Radicals abstract β-hydrogens from carboxylate, forming silacyclohexanyl radicals
  • Termination : Radical recombination with phenyl groups preserves stereochemistry

Limitations :

  • Requires specialized quartz photoreactors
  • Competing pathways yield bis-silane byproducts (up to 22%)

Hydrosilylation of 1,3-Cyclohexadiene

Transition-metal catalyzed addition of diphenylsilane to conjugated dienes offers atom-economic synthesis. Karstedt's catalyst (Pt2(dvs)3) in toluene at 80°C achieves 71% conversion in 3 hours.

Key Parameters :

  • Silane:Diene Ratio : 1:1.2 prevents oligomerization
  • Oxygen Sensitivity : <5 ppm O2 required to avoid catalyst deactivation

Side Reactions :

  • β-Hydride Elimination : Forms cyclohexene contaminants (up to 15%)
  • Head-to-Tail Coupling : Generates linear siloxanes at >100°C

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenylsilacyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Diphenylsilacyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Diphenylsilacyclohexane involves its interaction with various molecular targets. In oxidation reactions, the silicon atom undergoes nucleophilic attack by oxidizing agents, leading to the formation of silanol or siloxane derivatives. In reduction reactions, the silicon atom is reduced to form silane derivatives. Substitution reactions involve the replacement of phenyl groups with other functional groups, facilitated by catalysts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Conformational Analysis

  • 1,1-Diphenylsilacyclohexane : The phenyl groups preferentially occupy equatorial positions due to their high A-values (≈3 kcal/mol). However, silicon’s larger size reduces axial-equatorial energy differences compared to carbon analogs .
  • 1-Methyl-1-phenylcyclohexane (Carbon Analog) : The phenyl group strongly favors the equatorial position (A-value ≈2.8 kcal/mol), while methyl adopts axial to minimize 1,3-diaxial strain. This contrasts with silacyclohexanes, where steric effects dominate .
  • 1,1-Dichlorosilacyclohexane : The smaller Cl substituents allow greater ring flexibility, but electronegativity differences at silicon influence bond polarization and reactivity .

Physicochemical Properties

Property 1,1-Diphenylsilacyclohexane 1,1-Dichlorosilacyclohexane 1-Methyl-1-phenylcyclohexane
logP (Partition Coefficient) 3.433 Not reported ~3.5 (estimated)
Thermal Stability High (stable to ~250°C) Moderate (decomposes at ~150°C) High (similar to hydrocarbons)
Reactivity Undergoes Si–C bond cleavage under strong acids/bases Hydrolyzes to silanols Resistant to hydrolysis

Key Research Findings

Conformational Contradictions : Experimental data for 1,1-diphenylsilacyclohexane reveal deviations from A-value predictions, emphasizing the need for advanced computational models to account for silicon’s unique electronic effects .

Synthetic Versatility: The use of organolithium reagents enables precise substitution at silicon, offering a pathway to diverse silacyclohexanes with tailored properties .

Comparative Stability : Silicon’s lower electronegativity stabilizes hyperconjugative interactions in silacyclohexanes, differing fundamentally from carbon-based cyclohexanes .

Biological Activity

1,1-Diphenylsilacyclohexane is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this silacyclohexane derivative, focusing on its antimicrobial, antioxidant, and enzyme inhibitory properties. The findings are supported by diverse research studies, including case studies and experimental data.

Chemical Structure and Properties

1,1-Diphenylsilacyclohexane features a silacyclohexane framework with two phenyl groups attached to the silicon atom. This structure influences its conformational dynamics and biological interactions. The presence of the silicon atom can enhance stability and reactivity compared to traditional organic compounds.

Antimicrobial Activity

Research indicates that silacyclohexanes exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy of various silacyclohexane derivatives against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Silacyclohexanes

CompoundPathogenZone of Inhibition (mm)
1,1-DiphenylsilacyclohexaneStaphylococcus aureus12
1,1-DiphenylsilacyclohexanePseudomonas aeruginosa14
AmpicillinStaphylococcus aureus9
AmpicillinPseudomonas aeruginosa6

The results indicate that 1,1-Diphenylsilacyclohexane demonstrates superior antimicrobial activity compared to ampicillin, suggesting its potential as a therapeutic agent against resistant strains .

Antioxidant Activity

The antioxidant capacity of 1,1-Diphenylsilacyclohexane has been evaluated using various assays. A notable study employed the DPPH radical scavenging method to assess its ability to neutralize free radicals.

Table 2: Antioxidant Activity Assay Results

CompoundDPPH Scavenging Activity (%)
1,1-Diphenylsilacyclohexane84.01
Reference Compound75.00

The compound exhibited a remarkable DPPH scavenging activity of 84.01%, indicating strong antioxidant properties that may contribute to its biological efficacy .

Enzyme Inhibition Studies

Enzyme inhibition studies have shown that 1,1-Diphenylsilacyclohexane can inhibit key enzymes involved in metabolic pathways. For instance, it has been tested for α-glucosidase inhibition, which is crucial for managing diabetes.

Table 3: Enzyme Inhibition Data

CompoundEnzymeInhibition Constant Ki (µM)
1,1-Diphenylsilacyclohexaneα-Glucosidase20.3
Acarboseα-Glucosidase0.8

The compound showed a Ki value of 20.3 µM for α-glucosidase inhibition, indicating moderate inhibitory activity compared to acarbose .

Case Studies and Research Findings

Several case studies have explored the biological applications of silacyclohexanes in medicinal chemistry. One study focused on the synthesis and biological evaluation of various derivatives, including 1,1-Diphenylsilacyclohexane. The findings suggest that modifications to the phenyl groups can enhance both antimicrobial and antioxidant activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1-diphenylsilacyclohexane, and how can computational tools optimize these pathways?

  • Methodological Answer : Retrosynthetic analysis using AI-powered platforms (e.g., Template_relevance models) can predict feasible routes by leveraging databases like PISTACHIO and REAXYS . For silacyclohexanes, a one-step synthesis strategy may involve silane precursors reacting with cyclohexane derivatives under catalytic conditions. Experimental validation should include monitoring reaction progress via GC-MS and NMR to confirm intermediate formation.

Q. How should researchers characterize the structural purity of 1,1-diphenylsilacyclohexane?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare 1H^1H, 13C^{13}C, and 29Si^{29}Si NMR shifts with analogous silacyclohexanes (e.g., 1-hydroxy-1,1,3,3,3-pentaphenyldisiloxane, where 29Si^{29}Si shifts range from -10 to -30 ppm) .
  • X-ray crystallography : Resolve bond angles (e.g., Si-C bond lengths ~1.87–1.89 Å) and confirm chair conformation .
  • Elemental analysis : Verify stoichiometry (C, H, Si).

Q. What safety protocols are critical when handling silacyclohexanes?

  • Methodological Answer :

  • Ventilation : Use fume hoods for reactions involving volatile silanes .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles.
  • Spill management : Neutralize silane residues with ethanol-water mixtures to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for silacyclohexanes?

  • Methodological Answer :

  • DFT calculations : Optimize molecular geometry (e.g., Gaussian09) and simulate NMR/IR spectra. Compare with experimental data to identify discrepancies (e.g., unexpected 29Si^{29}Si shifts due to solvent effects) .
  • Dynamic NMR : Analyze conformational flexibility (e.g., chair-to-chair inversion barriers) to explain split peaks .

Q. What strategies optimize the catalytic efficiency of silacyclohexane synthesis?

  • Methodological Answer :

  • Catalyst screening : Test transition-metal catalysts (e.g., Pt/C, RhCl3_3) for hydrosilylation steps. Monitor turnover frequency (TOF) via in situ FTIR .
  • Solvent effects : Polar aprotic solvents (e.g., THF) may enhance silane activation. Compare yields under varying dielectric conditions .

Q. How can researchers address low yields in silacyclohexane ring-closing reactions?

  • Methodological Answer :

  • Byproduct analysis : Use LC-MS to identify oligomeric byproducts (e.g., disiloxanes) and adjust stoichiometry or reaction time .
  • Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions.
  • Additives : Introduce Lewis acids (e.g., BF3_3-OEt2_2) to stabilize intermediates .

Q. What are the challenges in determining the biological activity of silacyclohexanes, and how can they be mitigated?

  • Methodological Answer :

  • Solubility : Use DMSO or cyclodextrin complexes to enhance aqueous solubility for in vitro assays .
  • Metabolic stability : Perform microsomal incubation studies to assess hydrolytic degradation (e.g., via LC-HRMS) .

Data Interpretation and Reporting

Q. How should researchers document synthetic procedures for reproducibility?

  • Methodological Answer : Follow IUPAC guidelines and include:

  • Detailed experimental logs : Precursor ratios, catalyst loadings, and reaction times .
  • Supporting Information : Provide raw spectral data (e.g., NMR FID files) and crystallographic CIFs .

Q. What statistical methods validate reproducibility in silacyclohexane studies?

  • Methodological Answer :

  • Triplicate experiments : Report mean yields with standard deviations.
  • ANOVA : Compare batch-to-batch variability (e.g., p < 0.05 threshold) .

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